![molecular formula C5H6N2O2S B1396672 Ethyl 1,2,4-thiadiazole-5-carboxylate CAS No. 859536-28-0](/img/structure/B1396672.png)
Ethyl 1,2,4-thiadiazole-5-carboxylate
Overview
Description
Ethyl 1,2,4-thiadiazole-5-carboxylate is a nitrogen-containing heterocycle . It is a bioactive compound that may be used in the preparation of compounds with potent fungicidal activity .
Synthesis Analysis
Ethyl 1,2,4-thiadiazole-5-carboxylate may be synthesized through various methods. One such method involves the cycloaddition of oxathiazolone with ethyl cyanoformate in the presence of p-xylene solvent under microwave-assisted heating .
Molecular Structure Analysis
The molecular formula of Ethyl 1,2,4-thiadiazole-5-carboxylate is C6H8N2O2S . The molecular weight is 172.20 .
Chemical Reactions Analysis
Ethyl 1,2,4-thiadiazole-5-carboxylate may be used in the preparation of various compounds with potent fungicidal activity. These include 1,2,3-thiadiazole bearing hydrazone derivatives .
Physical And Chemical Properties Analysis
Ethyl 1,2,4-thiadiazole-5-carboxylate has a density of 1.265 g/cm³ at 25 °C . The boiling point is 117-118 °C at 15mmHg .
Scientific Research Applications
Fungicidal Activity
This compound may be used in the preparation of compounds with potent fungicidal activity. It is involved in the synthesis of 1,2,3-thiadiazole bearing hydrazone derivatives .
Synthesis of Heterocyclic Compounds
It serves as a precursor for synthesizing various heterocyclic compounds such as 1,2,3-thiadiazole bearing 1,2,4-triazole derivatives .
Antifungal Research
Ethyl 1,2,4-thiadiazole-5-carboxylate is also used in antifungal research and has been part of studies involving microwave-assisted synthesis and DFT theoretical study of novel triazole derivatives containing the thiadiazole moiety .
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 1,2,4-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle Compounds with a similar thiadiazole structure have been found to interact with various biological targets, such as enzymes involved in the biosynthesis pathway of branched chain amino acids .
Mode of Action
It is known that thiadiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiadiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Biochemical Pathways
For example, some thiadiazole derivatives have been found to inhibit key enzymes in the biosynthesis pathway of branched chain amino acids . The downstream effects of such inhibition could include disruption of protein synthesis and cellular metabolism.
Result of Action
It is known that thiadiazole derivatives can have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
ethyl 1,2,4-thiadiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-6-3-7-10-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVRYWXBZOMWQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,2,4-thiadiazole-5-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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